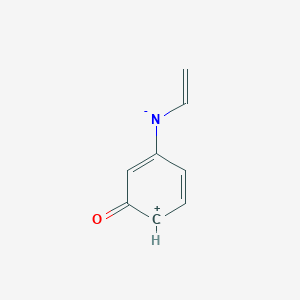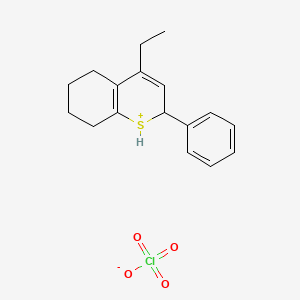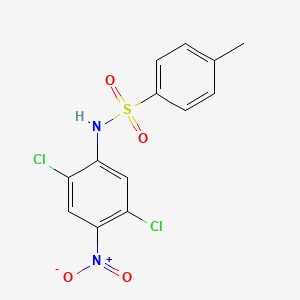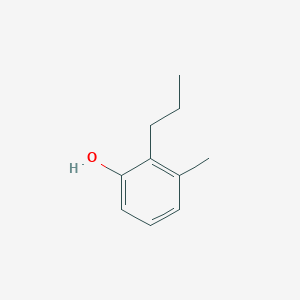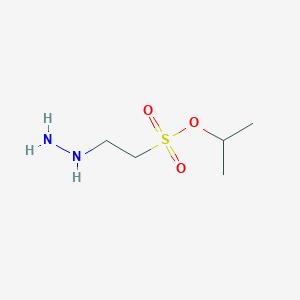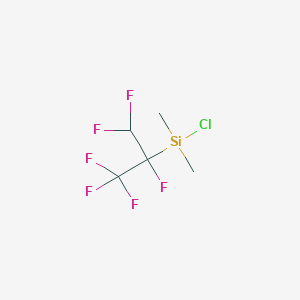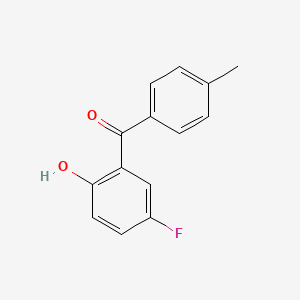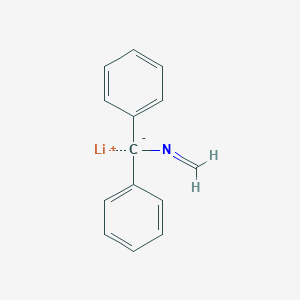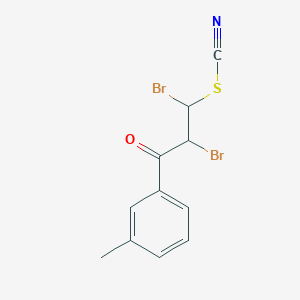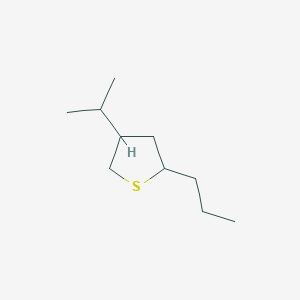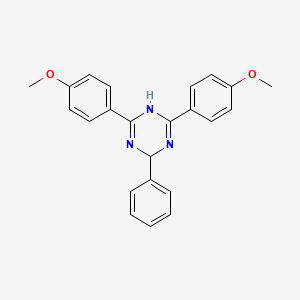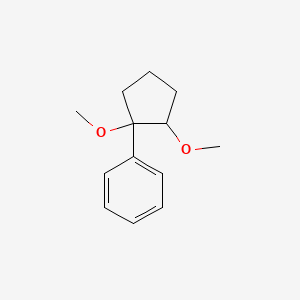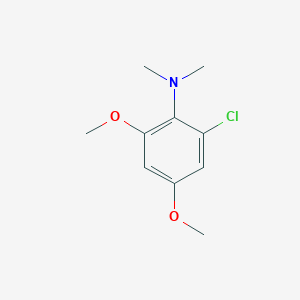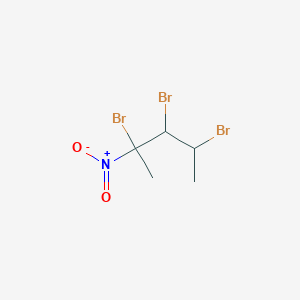
2,3,4-Tribromo-2-nitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromo-2-nitropentane is an organic compound characterized by the presence of three bromine atoms and one nitro group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-2-nitropentane typically involves the bromination of 2-nitropentane. The process can be carried out using bromine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective bromination at the desired positions. The reaction is usually conducted at controlled temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. These methods ensure efficient production with minimal by-products and waste. The use of automated systems and precise control over reaction parameters enhances the overall efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-2-nitropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of 2,3,4-triiodopentane or other halogenated derivatives.
Reduction: Formation of 2,3,4-tribromo-2-aminopentane.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2,3,4-Tribromo-2-nitropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-2-nitropentane involves its interaction with molecular targets through its functional groups. The bromine atoms and the nitro group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tribromo-2-nitrobutane: Similar structure but with a shorter carbon chain.
2,3,4-Tribromo-2-nitrohexane: Similar structure but with a longer carbon chain.
2,3,4-Tribromo-2-nitropropane: Similar structure but with a different carbon chain length.
Uniqueness
2,3,4-Tribromo-2-nitropentane is unique due to its specific arrangement of bromine atoms and the nitro group on a pentane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62545-12-4 |
|---|---|
Molecular Formula |
C5H8Br3NO2 |
Molecular Weight |
353.83 g/mol |
IUPAC Name |
2,3,4-tribromo-2-nitropentane |
InChI |
InChI=1S/C5H8Br3NO2/c1-3(6)4(7)5(2,8)9(10)11/h3-4H,1-2H3 |
InChI Key |
DRKZLWWPMJJYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)([N+](=O)[O-])Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(2-nitrophenyl)methoxy]-](/img/structure/B14530454.png)
